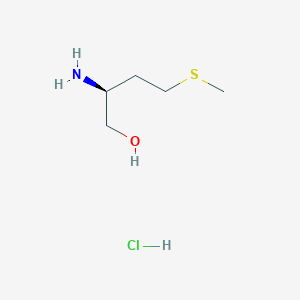

Methioninol-hydrochloride

CAS No.:

Cat. No.: VC13897524

Molecular Formula: C5H14ClNOS

Molecular Weight: 171.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14ClNOS |

|---|---|

| Molecular Weight | 171.69 g/mol |

| IUPAC Name | (2S)-2-amino-4-methylsulfanylbutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H13NOS.ClH/c1-8-3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | VZPZZQKQAHTVQO-JEDNCBNOSA-N |

| Isomeric SMILES | CSCC[C@@H](CO)N.Cl |

| Canonical SMILES | CSCCC(CO)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methioninol-hydrochloride is presumed to share structural similarities with methionine hydrochloride, a compound with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . The "ol" suffix in methioninol implies the presence of a hydroxyl group (-OH) replacing the carboxylic acid (-COOH) moiety in methionine, yielding a structure analogous to 2-amino-4-(methylthio)butan-1-ol hydrochloride.

Table 1: Comparative Molecular Data

Stereochemical Considerations

Synthesis and Production Pathways

Chemical Synthesis

While no direct synthesis routes for methioninol-hydrochloride are reported, analogous processes for methionine derivatives involve:

-

Hydantoin Formation: Reacting acrolein with methyl mercaptan, ammonium carbonate, and hydrogen cyanide at 80°C .

-

Hydrolysis and Neutralization: Treating intermediates with sodium hydroxide and hydrochloric acid to yield the final product .

For methioninol-hydrochloride, reduction of methionine’s carboxylic acid group to a hydroxyl group (e.g., via lithium aluminum hydride) followed by hydrochloride salt formation could be a plausible route.

Enzymatic and Biotechnological Methods

Enzymatic synthesis using ionic liquids has been explored for methionine derivatives, offering advantages such as reduced environmental impact and higher specificity . Similar approaches might apply to methioninol-hydrochloride, though this remains speculative without experimental validation.

Applications in Industry and Medicine

Pharmaceutical Development

Methionine derivatives are used in drugs targeting liver disorders and metabolic diseases . Methioninol-hydrochloride’s potential as a hepatoprotective agent or precursor in drug synthesis warrants investigation, particularly given methionine’s role in SAMe (S-adenosylmethionine) production, which modulates oxidative stress .

Nutritional Supplements

As a structural analog, methioninol-hydrochloride could serve in dietary supplements to support protein synthesis and antioxidant defense. Methionine itself is critical for livestock feed, improving growth rates and immune function .

Biotechnology and Cosmetics

In cell culture, methionine derivatives enhance proliferation and viability . Methioninol-hydrochloride might similarly act as a growth factor in tissue engineering. Its antioxidant properties could also make it valuable in skincare formulations .

Recent Research and Future Directions

Metabolic Engineering

Advances in microbial fermentation could enable sustainable production of methioninol-hydrochloride. E. coli and Corynebacterium glutamicum strains engineered for methionine biosynthesis might be adapted for this purpose .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume